molecular formula C15H12N2O2 B8414327 2-(4-Hydroxyphenoxy)-3-methylquinoxaline

2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Cat. No. B8414327
M. Wt: 252.27 g/mol
InChI Key: REISQWTVPVASLN-UHFFFAOYSA-N
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Patent
US04609396

Procedure details

A solution of 12.5 g (0.05 mole) borontribromide in 100 cc methylene chloride was added, over a period of 40 minutes, to a well stirred, cold (-62° C.) solution of 17.1 g 2-(4-benzyloxyphenoxy)-3-methylquinoxaline (0.05 mole) in 400 cc methylene chloride. When the addition was complete, the temperature of the reaction was allowed to rise slowly (2 hours) to room temperature. The reaction mixture was then poured into 1 liter of water and an additional 500 cc of methylene chloride was added. The mixture was stirred vigorously for 40 minutes and the insoluble solid was filtered. Crystallization from an ethanol-water mixture (1:1) gave 6.4 g of product, m.p. 175°-178° C.
Name
2-(4-benzyloxyphenoxy)-3-methylquinoxaline
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:26]=[CH:25][C:12]([O:13][C:14]2[C:23]([CH3:24])=[N:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.O>C(Cl)Cl>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([O:13][C:14]2[C:23]([CH3:24])=[N:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=[CH:25][CH:26]=1

Inputs

Step One
Name
2-(4-benzyloxyphenoxy)-3-methylquinoxaline
Quantity
17.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=NC3=CC=CC=C3N=C2C)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered
CUSTOM
Type
CUSTOM
Details
Crystallization from an ethanol-water mixture (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC2=NC3=CC=CC=C3N=C2C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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